molecular formula C15H13Cl2NO2S B5804679 N-(3,4-dichlorophenyl)-2-methoxy-4-(methylthio)benzamide

N-(3,4-dichlorophenyl)-2-methoxy-4-(methylthio)benzamide

Cat. No. B5804679
M. Wt: 342.2 g/mol
InChI Key: CAQWWTRHRVNPPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dichlorophenyl)-2-methoxy-4-(methylthio)benzamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. AG490 was first discovered in the late 1990s and has since been extensively studied for its potential therapeutic applications. In

Mechanism of Action

N-(3,4-dichlorophenyl)-2-methoxy-4-(methylthio)benzamide inhibits the activity of JAKs by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules and ultimately affects gene expression. N-(3,4-dichlorophenyl)-2-methoxy-4-(methylthio)benzamide has been shown to inhibit the activity of JAK1, JAK2, and JAK3, but has minimal or no effect on other kinases.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-2-methoxy-4-(methylthio)benzamide has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, N-(3,4-dichlorophenyl)-2-methoxy-4-(methylthio)benzamide inhibits cell proliferation and induces apoptosis. In immune cells, N-(3,4-dichlorophenyl)-2-methoxy-4-(methylthio)benzamide inhibits cytokine signaling and reduces inflammation. N-(3,4-dichlorophenyl)-2-methoxy-4-(methylthio)benzamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(3,4-dichlorophenyl)-2-methoxy-4-(methylthio)benzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It is also relatively stable and can be stored for long periods of time. However, N-(3,4-dichlorophenyl)-2-methoxy-4-(methylthio)benzamide has some limitations as well. It has low solubility in water and may require the use of organic solvents for experiments. It also has off-target effects on other kinases, which may complicate data interpretation.

Future Directions

N-(3,4-dichlorophenyl)-2-methoxy-4-(methylthio)benzamide has potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. Future research should focus on developing more selective JAK inhibitors that have fewer off-target effects. The use of N-(3,4-dichlorophenyl)-2-methoxy-4-(methylthio)benzamide in combination with other drugs or therapies should also be explored. Additionally, the role of JAK signaling in different cellular processes and diseases should be further elucidated.

Synthesis Methods

N-(3,4-dichlorophenyl)-2-methoxy-4-(methylthio)benzamide is synthesized through a multi-step process that involves the reaction of 3,4-dichloroaniline with 2-methoxy-5-nitrobenzaldehyde to form an intermediate. The intermediate is then reduced with sodium borohydride to obtain 2-methoxy-4-(methylthio)benzaldehyde. The final step involves the reaction of the 2-methoxy-4-(methylthio)benzaldehyde with 3,4-dichlorobenzoyl chloride in the presence of triethylamine to form N-(3,4-dichlorophenyl)-2-methoxy-4-(methylthio)benzamide.

Scientific Research Applications

N-(3,4-dichlorophenyl)-2-methoxy-4-(methylthio)benzamide has been widely used in scientific research as a Janus kinase (JAK) inhibitor. JAKs are a family of intracellular non-receptor tyrosine kinases that play a crucial role in signal transduction pathways. N-(3,4-dichlorophenyl)-2-methoxy-4-(methylthio)benzamide inhibits the activity of JAKs, which in turn affects downstream signaling pathways and gene expression. N-(3,4-dichlorophenyl)-2-methoxy-4-(methylthio)benzamide has been used to study various cellular processes, including proliferation, differentiation, apoptosis, and immune response.

properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-methoxy-4-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO2S/c1-20-14-8-10(21-2)4-5-11(14)15(19)18-9-3-6-12(16)13(17)7-9/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQWWTRHRVNPPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.